N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline is a synthetic organic compound characterized by its unique molecular structure, which includes an oxazole ring and an aniline moiety. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of 291.33 g/mol.
This compound is classified as an organic heterocyclic compound due to the presence of the oxazole ring, which contains both nitrogen and oxygen atoms in its structure. It is also categorized under substituted anilines because of the aniline component. The compound is synthesized through multi-step chemical reactions involving various precursors.
The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline typically involves several key steps:
In industrial settings, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield during production.
The molecular structure of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline can be represented by its structural formula:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 291.33 g/mol |
IUPAC Name | N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline |
InChI | InChI=1S/C13H13N3O3S/c1-9... |
InChI Key | RNLYNQZHSKBTLO-UHFFFAOYSA-N |
Canonical SMILES | CC1=NOC(=C1N+[O-])C=CNC2=CC=CC=C2SC |
This structure highlights the presence of multiple functional groups that contribute to its chemical reactivity .
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline varies based on its application:
The physical properties of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline include:
Property | Value |
---|---|
Appearance | Solid (specific appearance may vary) |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Chemical properties include reactivity towards electrophiles due to the presence of the aniline moiety and potential for oxidation and reduction reactions as previously mentioned .
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline has several significant applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6